

"synthesis of MIL-101 MOF using Chromium(III) nitrate nonahydrate"

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Compound of Interest

Compound Name: Chromium(III) nitrate nonahydrate

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Application Notes and Protocols for the Synthesis of MIL-101(Cr)

Topic: Synthesis of MIL-101 MOF using **Chromium(III) nitrate nonahydrate** Audience: Researchers, scientists, and drug development professionals.

Introduction

MIL-101(Cr), a chromium-based metal-organic framework (MOF), is a crystalline material constructed from chromium(III) trimers and terephthalic acid (H_2BDC or 1,4-benzenedicarboxylic acid) as the organic linker.^{[1][2]} Its chemical formula is generally represented as $[Cr_3(O)X(BDC)_3(H_2O)_2]$, where X can be a hydroxyl (OH^-) or fluoride (F^-) group.^{[3][4]} This material is renowned for its exceptional properties, including an ultra-high specific surface area (up to 4100 m^2/g), large pore volumes, and two distinct types of mesoporous cages (29 Å and 34 Å in diameter).^{[2][3][4]} Furthermore, MIL-101(Cr) exhibits remarkable thermal, chemical, and water stability.^[1] The framework contains unsaturated chromium metal sites, which act as Lewis acid sites, making it highly valuable for catalysis.^{[1][2]} These unique characteristics have led to its widespread application in various fields such as gas storage and separation (CO_2 , H_2 , CH_4), adsorption of pollutants, catalysis, and drug delivery.^{[1][5][6]}

Experimental Protocols

The synthesis of MIL-101(Cr) is most commonly achieved through hydrothermal or solvothermal methods. The choice of synthesis conditions, including temperature, time, and the use of additives, significantly impacts the material's crystallinity, yield, and surface area.[\[1\]](#) Below are detailed protocols for common synthesis methods.

2.1. Protocol 1: Conventional Hydrothermal Synthesis (HF-Mediated)

This is a widely used method that employs hydrofluoric acid (HF) as a mineralizer to improve the crystallinity and porosity of the final product.[\[1\]\[3\]](#)

- Reagents:

- **Chromium(III) nitrate nonahydrate** ($\text{Cr}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$)
- Terephthalic acid (H_2BDC)
- Hydrofluoric acid (HF)
- Deionized water (H_2O)

- Procedure:

- In a beaker, dissolve **Chromium(III) nitrate nonahydrate** (e.g., 8.0 g) and terephthalic acid (e.g., 3.32 g) in deionized water (e.g., 96 mL).[\[7\]](#)
- Stir the mixture for approximately 20 minutes to achieve a uniform dark green solution.[\[8\]](#)
- Carefully add hydrofluoric acid (e.g., 20 mmol) to the mixture and continue stirring for another 20 minutes.[\[7\]](#)
- Transfer the resulting suspension into a Teflon-lined stainless-steel autoclave.
- Seal the autoclave and heat it in an oven at 220 °C for 8-24 hours.[\[3\]\[7\]](#)
- After the reaction, allow the autoclave to cool down naturally to room temperature.
- Collect the green solid product by filtration or centrifugation.

2.2. Protocol 2: HF-Free Hydrothermal Synthesis

To avoid the use of highly toxic hydrofluoric acid, several HF-free synthesis routes have been developed. This protocol is an environmentally benign alternative.

- Reagents:

- **Chromium(III) nitrate nonahydrate** ($\text{Cr}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$)
- Terephthalic acid (H_2BDC)
- Deionized water (H_2O)

- Procedure:

- Dissolve **Chromium(III) nitrate nonahydrate** (e.g., 2.0 g, 5 mmol) and terephthalic acid (e.g., 0.83 g, 5 mmol) in deionized water (e.g., 20 mL).^[8] Sonication can be used to aid dissolution.
- Stir the mixture at room temperature for 30 minutes.^[8]
- Transfer the mixture to a Teflon-lined autoclave and heat at a temperature between 160-220 °C for 8-18 hours.^{[4][8]} Note: High-quality crystals can be obtained at a lower temperature of 160 °C.^[4]
- Allow the autoclave to cool to room temperature.
- Collect the resulting green powder.

2.3. Protocol 3: Mixed-Solvent Solvothermal Synthesis

This method uses a mixture of solvents, typically N,N-dimethylformamide (DMF) and water, which can lower the required reaction temperature and increase the yield.^{[1][2]}

- Reagents:

- **Chromium(III) nitrate nonahydrate** ($\text{Cr}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$)

- Terephthalic acid (H₂BDC)
- N,N-dimethylformamide (DMF)
- Deionized water (H₂O)
- Procedure:
 - Prepare a mixed solvent of DMF and H₂O. A volume ratio of DMF/H₂O = 0.20 has been shown to be effective.[1][2]
 - Disperse **Chromium(III) nitrate nonahydrate** and terephthalic acid in the mixed solvent.
 - Transfer the mixture to a Teflon-lined autoclave.
 - Heat the autoclave at 140 °C.[1][9]
 - After the reaction is complete, cool the autoclave to room temperature.
 - Collect the green solid product.

2.4. Purification and Activation Protocol (General)

Purification is a critical step to remove unreacted terephthalic acid and other impurities trapped within the pores of the MOF.

- Initial Washing: After synthesis, the collected green solid is typically filtered and washed with deionized water to remove the bulk of unreacted starting materials.[10]
- Solvent Extraction (DMF): The powder is then washed with hot DMF (e.g., at 80-100 °C) for several hours (e.g., 8 hours) with stirring or under reflux.[7][10] This step is crucial for dissolving and removing unreacted terephthalic acid. The solid is recovered by centrifugation.
- Solvent Exchange (Ethanol): To remove the high-boiling-point DMF from the pores, the product is subsequently washed with a more volatile solvent like hot ethanol (e.g., at 80 °C). [10] This step is often repeated multiple times.

- Activation: To activate the MIL-101(Cr) and ensure the pores are empty and accessible, the purified powder is dried under a vacuum at an elevated temperature (e.g., 120 °C) for several hours.[10][11] This process removes any residual solvent molecules from the pores, exposing the active chromium sites.

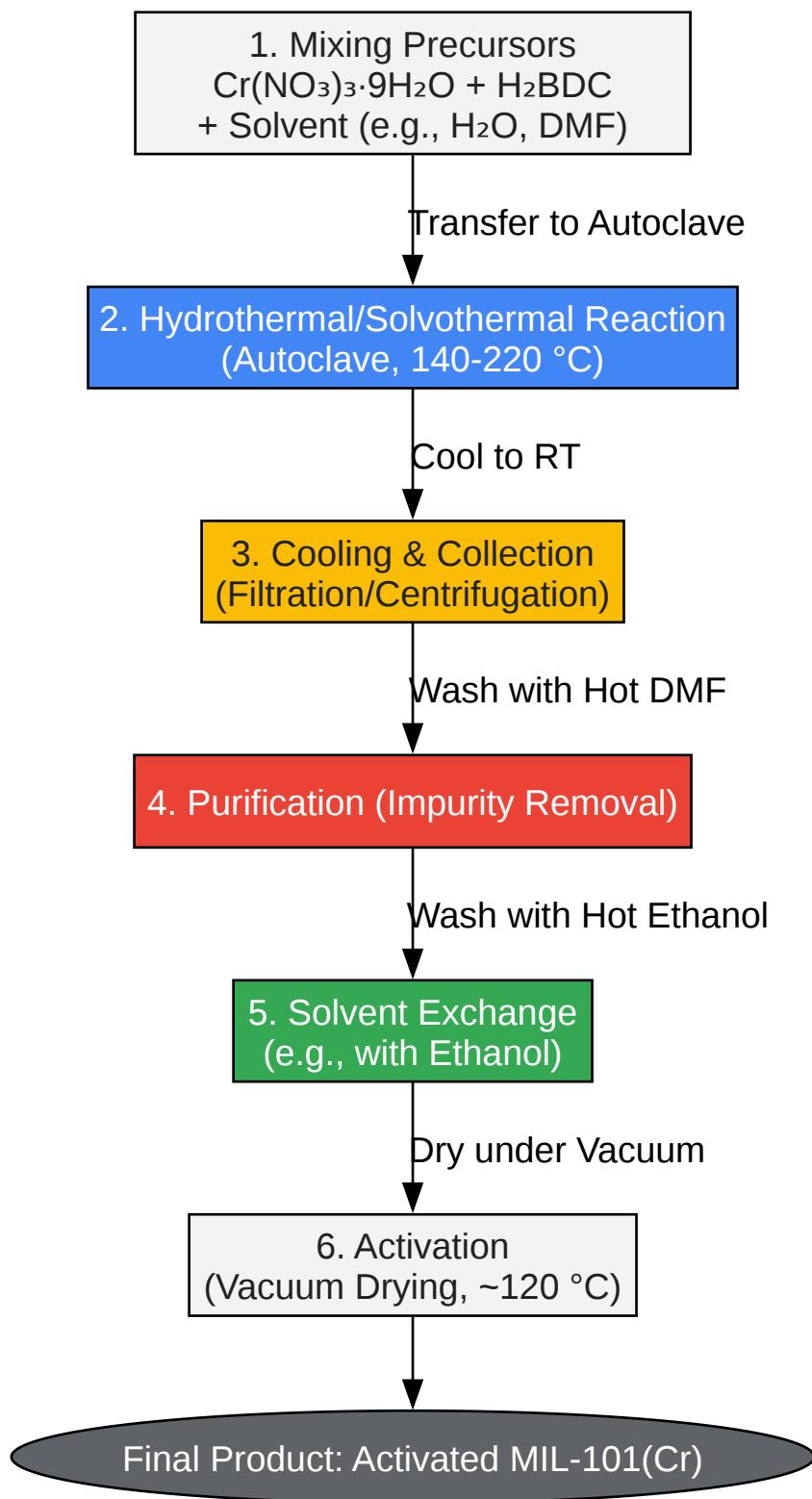
Data Presentation: Synthesis Parameters and Outcomes

The following table summarizes key quantitative data from various synthesis methods for MIL-101(Cr).

Synthesis Method	Metal Source	Ligand	Molar Ratio (Cr:B DC)	Solvent(s)	Temperature (°C)	Time (h)	Yield (%)	BET Surface Area (m²/g)	Reference(s)
Hydrothermal (with HF)	Cr(NO ₃) ₃ ·9H ₂ O	H ₂ BDC	~1:1	H ₂ O, HF	220	8	~70-80%	~4000	[3][11]
Hydrothermal (HF-Free)	Cr(NO ₃) ₃ ·9H ₂ O	H ₂ BDC	1:1	H ₂ O	160	8	>52%	3021	[4]
Hydrothermal (HF-Free)	Cr(NO ₃) ₃ ·9H ₂ O	H ₂ BDC	1:1	H ₂ O	218	18	-	-	[8]
Micro-wave-Assisted	Cr(NO ₃) ₃ ·9H ₂ O	H ₂ BDC	-	-	220	0.5 - 1	-	3054	[1][2]
Mixed-Solvent	Cr(NO ₃) ₃ ·9H ₂ O	H ₂ BDC	-	DMF, H ₂ O	140	-	83.3%	2453	[1][2][9]
Solvent-Free	Cr(NO ₃) ₃ ·9H ₂ O	H ₂ BDC	1:1	None	220	4	-	1110	[12]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of MIL-101(Cr).

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General workflow for MIL-101(Cr) synthesis and activation.

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